5-Iodo-1H-indazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

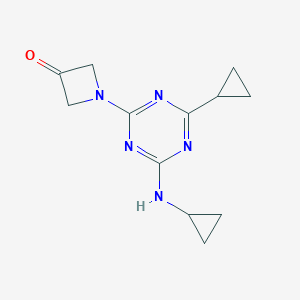

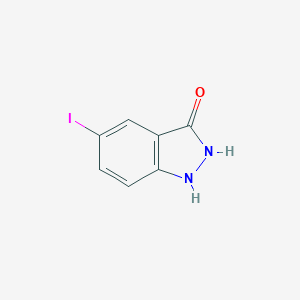

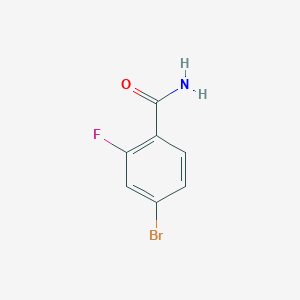

5-Iodo-1H-indazol-3-ol is a compound that falls within the chemical class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of an iodine atom at the 5-position in this particular compound suggests potential reactivity and utility in various chemical syntheses.

Synthesis Analysis

The synthesis of related 5-iodo-indazole derivatives has been explored through various methods. For instance, the synthesis of 5-iodo-1,2,3-triazoles has been achieved using a one-pot three-component reaction involving copper(I) catalysis and molecular iodine, which could serve as a synthetic equivalent for 1-iodoalkyne . Additionally, efficient synthesis methods have been reported for 3-heteroaryl-1-functionalized 1H-indazoles using palladium cross-coupling reactions, which could potentially be adapted for the synthesis of 5-iodo-1H-indazol-3-ol .

Molecular Structure Analysis

While the specific molecular structure of 5-Iodo-1H-indazol-3-ol is not directly discussed in the provided papers, the structure of related compounds such as 5-iodo-1,2,3-triazoles and indazoles have been synthesized and characterized. These structures typically involve a heterocyclic core with substituents that can influence the compound's reactivity and physical properties .

Chemical Reactions Analysis

The iodo group in 5-iodo-indazole derivatives makes them suitable for various chemical transformations. For example, halogen bond donors based on 5-iodo-1,2,3-triazolium groups have been used as activators in halide-abstraction reactions . Moreover, the iodine atom can be utilized in aqueous iodination systems for the synthesis of 5-iodo-1,2,3-triazoles, which demonstrates the versatility of such compounds in chemical reactions .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

-

Pharmaceutical Research

- Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Several recently marketed drugs contain an indazole structural motif .

- Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

-

Synthesis of New Drugs

- Imidazole, a similar compound, has become an important synthon in the development of new drugs .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Transition Metal Catalyzed Reactions

- Indazoles can be synthesized through transition metal catalyzed reactions .

- These strategies include reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- This method provides a brief outline of optimized synthetic schemes with relevant examples .

-

Inhibition of Cell Growth

-

Treatment of Respiratory Diseases

-

Development of New Drugs

- Imidazole, a similar compound, has become an important synthon in the development of new drugs .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Catalyst-Free Conditions

-

Antiviral Properties

-

Antiulcer Properties

-

Antihelmintic Properties

-

Antiprotozoal and Antibacterial Properties

-

Treatment of Hodgkin’s Disease

Orientations Futures

Propriétés

IUPAC Name |

5-iodo-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUMHNMIQKJAHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646298 |

Source

|

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-1H-indazol-3-ol | |

CAS RN |

141122-62-5 |

Source

|

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)